molecular formula C22H22N4O5 B4112544 2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione

2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione

Cat. No.: B4112544
M. Wt: 422.4 g/mol
InChI Key: MRUPWXIQVONASA-UHFFFAOYSA-N
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Description

2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione is a complex organic compound with a molecular formula of C22H22N4O5 This compound features a piperazine ring substituted with a 4-nitrophenyl group and an isoindole-1,3(2H)-dione moiety

Preparation Methods

The synthesis of 2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione typically involves multiple steps. One common synthetic route starts with the preparation of the 4-nitrophenylpiperazine derivative. This intermediate is then reacted with an appropriate isoindole-1,3(2H)-dione precursor under controlled conditions to yield the target compound . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product.

Chemical Reactions Analysis

2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition occurs through a mixed inhibition mechanism, where the compound interacts with both the enzyme and the enzyme-substrate complex.

Comparison with Similar Compounds

2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione can be compared with other nitrophenylpiperazine derivatives and isoindole-based compounds. Similar compounds include:

Properties

IUPAC Name

2-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c27-20(6-3-11-25-21(28)18-4-1-2-5-19(18)22(25)29)24-14-12-23(13-15-24)16-7-9-17(10-8-16)26(30)31/h1-2,4-5,7-10H,3,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUPWXIQVONASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione
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2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione
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Reactant of Route 3
2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione
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2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione
Reactant of Route 6
2-[4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutyl]isoindole-1,3-dione

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